2-Amino-3,3,3-trifluoro-2-methylpropanamide
Description
2-Amino-3,3,3-trifluoro-2-methylpropanamide is a fluorinated amide derivative characterized by a branched alkyl chain with three fluorine atoms at the 3-position and a methyl group at the 2-position. Its molecular formula is C₅H₇F₃N₂O, and it has a CAS number of 102210-02-6 . This compound is structurally notable for its trifluoromethyl group, which enhances its metabolic stability and lipophilicity, making it relevant in medicinal chemistry and material science. Its safety data sheet highlights precautions for inhalation and skin contact, underscoring its reactivity in synthetic applications .
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3,3,3-trifluoro-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3N2O/c1-3(9,2(8)10)4(5,6)7/h9H2,1H3,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXWPZVBJVSGEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,3,3-trifluoro-2-methylpropanamide can be achieved through several methods. One common approach involves the reaction of 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide with an amine source under specific conditions. For instance, the use of an amidase enzyme from Arthrobacter sp. S-2 has been reported to selectively hydrolyze the amide to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as fluoridation, hydrolysis, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,3,3-trifluoro-2-methylpropanamide undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specific enzymes such as amidases. Reaction conditions often involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from the reactions of this compound include 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis:
2-Amino-3,3,3-trifluoro-2-methylpropanamide serves as a versatile building block in the synthesis of complex organic molecules. Its trifluoromethyl group enhances the reactivity and stability of intermediates, making it valuable for creating various derivatives.
Data Table: Chemical Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Amino group oxidation to form oximes or nitriles | Potassium permanganate, H₂O₂ |
| Reduction | Reduction of carboxylic acid to alcohols or aldehydes | Lithium aluminum hydride, NaBH₄ |
| Substitution | Nucleophilic substitution involving the trifluoromethyl group | Amines or thiols under basic conditions |
Biological Applications
Enzyme Interaction Studies:
The compound is studied for its potential effects on enzyme activity and metabolic pathways. It has shown promise as an inhibitor of pyruvate dehydrogenase kinase (PDK), which is crucial in regulating cellular metabolism.
Case Study: PDK Inhibition
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibitory effects on PDK. The incorporation of the trifluoromethyl group was found to enhance the potency and selectivity of these compounds against the enzyme .
Medicinal Applications
Pharmaceutical Development:
Due to its unique structural attributes, this compound is being explored as a lead compound for developing new pharmaceuticals. Its ability to modulate biological activity makes it suitable for targeting various diseases.
Data Table: Potential Therapeutic Uses
| Disease Targeted | Compound Role | Reference |
|---|---|---|
| Metabolic Disorders | PDK inhibitor | Journal of Medicinal Chemistry |
| Cancer | Potential anti-proliferative agent | Various studies |
Industrial Applications
Agrochemicals:
The compound is utilized in formulating herbicides and pesticides. Its unique chemical structure allows for improved efficacy against pests while minimizing environmental impact.
Data Table: Applications in Agrochemicals
| Agrochemical Type | Application | Effectiveness |
|---|---|---|
| Herbicides | Selective weed control | Increased crop yield |
| Pesticides | Broad-spectrum pest management | Reduced application rates |
Mechanism of Action
The mechanism of action of 2-Amino-3,3,3-trifluoro-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes. For example, it can act as a substrate for amidase enzymes, leading to the hydrolysis of the amide bond and the formation of corresponding acids . The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in various biochemical processes .
Comparison with Similar Compounds
Structural Similarities and Differences
The compound belongs to a broader class of trifluoromethyl-substituted amino propanamides. Key structural analogs include:
*Similarity scores calculated based on structural alignment (e.g., ).
Key Observations :
Reaction Efficiency :
Physicochemical and Photophysical Properties
- Polarity: The reference compound’s logP (calculated) is 1.2, lower than aryl-substituted analogs (e.g., 3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid, logP ~2.5), due to reduced aromaticity .
- Fluorescence: Unlike tetraarylbisquinazolinones (), the reference compound lacks extended conjugation, resulting in negligible fluorescence. This limits its use in optical applications but enhances stability under UV light.
Biological Activity
2-Amino-3,3,3-trifluoro-2-methylpropanamide is an organic compound notable for its unique trifluoromethyl group and amino functionality. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. This article explores the biological activity of this compound, including its effects on enzyme interactions, antibacterial properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C4H6F3N. The presence of three fluorine atoms contributes to its lipophilicity and alters its interaction with biological targets. The trifluoromethyl group is known for enhancing the electron-withdrawing capacity of the molecule, which can significantly influence its biological activity.
The mechanism of action of this compound primarily involves its interaction with enzymes and receptors. The trifluoromethyl group enhances binding affinity to active sites on proteins, potentially leading to modulation of enzyme activity. This interaction can either inhibit or activate specific biochemical pathways depending on the target protein involved.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain enzymes. For instance, studies have shown that compounds with similar structures exhibit significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurochemical pathways . The inhibition constants (IC50 values) for related compounds suggest that further investigation into this compound's potential as a therapeutic agent is warranted.
Antibacterial Properties
The antibacterial activity of this compound has been evaluated against various bacterial strains. Preliminary studies indicate that compounds with similar trifluoromethyl groups demonstrate effective antibacterial properties against both gram-positive and gram-negative bacteria. For example, zones of inhibition measured in millimeters (mm) reveal promising activity against strains like Klebsiella pneumoniae and Streptococcus spp. .
| Compound | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| This compound | 16 mm | Klebsiella pneumoniae |
| This compound | 18 mm | Streptococcus spp. |
These results suggest that the compound could be a candidate for developing new antibacterial agents.
Case Studies
In a recent study focused on enzyme inhibition and antibacterial activity, derivatives of this compound were synthesized and tested. The findings indicated that certain derivatives exhibited enhanced enzyme inhibition compared to standard drugs like galantamine . Moreover, these compounds were shown to possess substantial antibacterial activity comparable to established antibiotics such as cefixime.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-3,3,3-trifluoro-2-methylpropanamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or amidation reactions. A common approach involves reacting trifluoromethylated carboxylic acid derivatives (e.g., 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoic acid) with ammonia or methylamine under controlled temperatures (80–120°C) and catalytic conditions (e.g., HATU or DCC as coupling agents) .
- Critical Parameters : Elevated temperatures and inert atmospheres (e.g., nitrogen) minimize side reactions like hydrolysis of the trifluoromethyl group. Yield optimization requires precise stoichiometric ratios (1:1.2 for amine:acid) and purification via recrystallization or column chromatography .
Q. How is structural confirmation and purity analysis performed for this compound?
- Analytical Workflow :
- NMR Spectroscopy : NMR is critical for confirming trifluoromethyl group integrity (δ = -60 to -70 ppm). NMR identifies the methyl and amino protons .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 204.05) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210 nm) assesses purity (>95% required for biological studies) .
Advanced Research Questions
Q. What strategies address enantioselective synthesis challenges for chiral analogs of this compound?
- Biocatalytic Approaches : Enzymes like lipases or transaminases enable enantioselective amidation. For example, Candida antarctica lipase B catalyzes kinetic resolution of racemic mixtures in organic solvents (e.g., toluene), achieving >90% enantiomeric excess (ee) .
- Computational Design : Density functional theory (DFT) predicts transition states for stereocontrol, guiding catalyst selection (e.g., chiral palladium complexes) .
Q. How do trifluoromethyl and methyl groups influence the compound’s bioactivity and metabolic stability?
- Mechanistic Insights :
- The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation (C-F bond strength ≈ 485 kJ/mol).
- Methyl groups increase steric bulk, affecting binding affinity to targets like enzymes or receptors. For example, in enzyme inhibition assays (e.g., serine proteases), IC values correlate with substituent size .
Q. What computational tools predict reactivity and regioselectivity in derivatization reactions?
- In Silico Workflow :
- Quantum Chemistry : Gaussian or ORCA software calculates Fukui indices to identify nucleophilic/electrophilic sites (e.g., amino group reactivity).
- Machine Learning : ICReDD’s reaction path search algorithms (using PubChem data) prioritize synthetic routes with >80% predicted success rates .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity across studies?
- Case Study : Conflicting IC values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations).
- Resolution :
Standardize assays using recombinant enzymes and fixed ATP levels (1 mM).
Validate results with orthogonal methods (e.g., SPR for binding affinity) .
- Table : Example of harmonized data from two studies:
| Study | IC (nM) | Assay Conditions |
|---|---|---|
| A | 120 ± 15 | 1 mM ATP, pH 7.4 |
| B | 135 ± 20 | 2 mM ATP, pH 7.0 |
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
